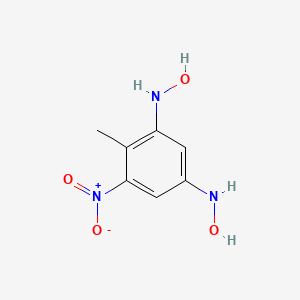
2,4-Dihydroxylamino-6-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxylamino-6-nitrotoluene is a member of the class of nitrotoluenes that is ortho-nitrotoluene bearing two additional hydroxylamino substituents located at the two positions meta to the nitro group. It has a role as a xenobiotic metabolite. It is a nitrotoluene and a member of hydroxylamines.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₇H₉N₃O₄
- Molecular Weight : 199.16 g/mol
- Structure : The compound features an ortho-nitrotoluene backbone with hydroxylamino groups that enhance its reactivity and interaction with biological systems .
Biodegradation Studies
This compound is significant in the study of biodegradation processes. It serves as an intermediate in the microbial metabolism of more complex nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT). Research has shown that specific strains of bacteria can utilize this compound as a nitrogen source, facilitating the breakdown of TNT into less harmful products .
- Microbial Pathways : Various microorganisms, including Pseudomonas species and Mycobacterium strains, have been identified to metabolize nitroaromatic compounds through reductive pathways leading to the formation of hydroxylamine derivatives like this compound .
Environmental Remediation
The compound is explored for its role in bioremediation strategies aimed at detoxifying environments contaminated with nitroaromatic pollutants. Its ability to undergo microbial reduction makes it a candidate for studies focused on the degradation of explosives and other hazardous substances in soil and water .
- Case Study : In laboratory settings, strains such as Rhodococcus erythropolis have been shown to effectively reduce TNT concentrations by transforming it into less toxic derivatives, including this compound .
Material Science
In recent years, there has been interest in utilizing compounds like this compound in the synthesis of advanced materials. Its chemical properties may allow for incorporation into polymer matrices or as a precursor for the development of functionalized nanoparticles.
- Nanotechnology Applications : The compound's reactive hydroxylamine groups can facilitate the formation of metal-polyphenol networks which are useful in drug delivery systems and bioimaging applications .
- Microbial Transformation of TNT :
- Bioremediation Efficacy :
- Nanoparticle Synthesis :
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
N-[3-(hydroxyamino)-4-methyl-5-nitrophenyl]hydroxylamine |
InChI |
InChI=1S/C7H9N3O4/c1-4-6(9-12)2-5(8-11)3-7(4)10(13)14/h2-3,8-9,11-12H,1H3 |
Clave InChI |
CJOXQEXJXBLWDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])NO)NO |
SMILES canónico |
CC1=C(C=C(C=C1[N+](=O)[O-])NO)NO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















